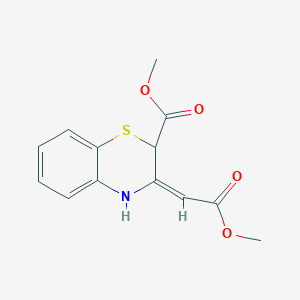
methyl (3E)-3-(2-methoxy-2-oxoethylidene)-4H-1,4-benzothiazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3E)-3-(2-methoxy-2-oxoethylidene)-4H-1,4-benzothiazine-2-carboxylate is a synthetic organic compound that belongs to the benzothiazine family Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3E)-3-(2-methoxy-2-oxoethylidene)-4H-1,4-benzothiazine-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with a suitable ester, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3E)-3-(2-methoxy-2-oxoethylidene)-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (3E)-3-(2-methoxy-2-oxoethylidene)-4H-1,4-benzothiazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazine Derivatives: Other compounds in the benzothiazine family with similar structures.
Thiazolidines: Compounds with a similar thiazine ring but different substituents.
Benzoxazines: Compounds with an oxygen atom in place of the sulfur atom in the thiazine ring.
Uniqueness
Methyl (3E)-3-(2-methoxy-2-oxoethylidene)-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific substituents and the presence of the methoxy and carboxylate groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
66155-33-7 |
|---|---|
Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
methyl (3E)-3-(2-methoxy-2-oxoethylidene)-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C13H13NO4S/c1-17-11(15)7-9-12(13(16)18-2)19-10-6-4-3-5-8(10)14-9/h3-7,12,14H,1-2H3/b9-7+ |
InChI Key |
NWGYCRMBUOLTKI-VQHVLOKHSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\C(SC2=CC=CC=C2N1)C(=O)OC |
Canonical SMILES |
COC(=O)C=C1C(SC2=CC=CC=C2N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


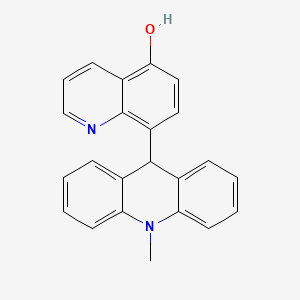


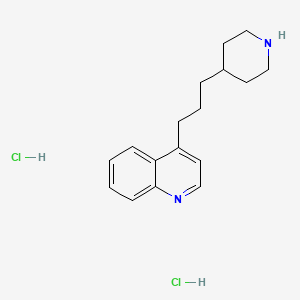
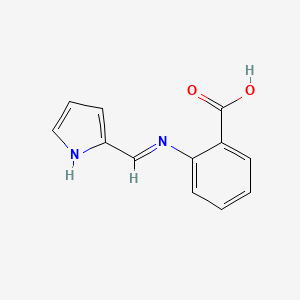

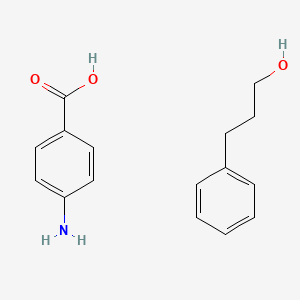
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)

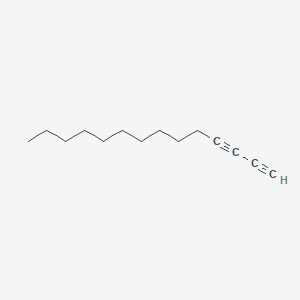
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)
